molecular formula C17H14N2O B13704801 9-Methoxy-11-demethylellipticine CAS No. 63081-06-1

9-Methoxy-11-demethylellipticine

Cat. No.: B13704801
CAS No.: 63081-06-1
M. Wt: 262.30 g/mol
InChI Key: ROVDPQRCXXRNIK-UHFFFAOYSA-N
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Description

9-Methoxy-11-demethylellipticine is a derivative of the natural product ellipticine, which is a tetracyclic alkaloid. This compound is known for its significant biological activities, particularly its anticancer and antibacterial properties. It is structurally characterized by a pyrido[4,3-b]carbazole framework with a methoxy group at the 9th position and the absence of a methyl group at the 11th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methoxy-11-demethylellipticine typically involves several steps starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 9-Methoxy-11-demethylellipticine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .

Scientific Research Applications

9-Methoxy-11-demethylellipticine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Methoxy-11-demethylellipticine involves several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 9-Methoxy-11-demethylellipticine is unique due to its specific structural modifications, which confer distinct biological activities. The absence of a methyl group at the 11th position and the presence of a methoxy group at the 9th position differentiate it from other ellipticine derivatives, leading to variations in its mechanism of action and potency .

Properties

CAS No.

63081-06-1

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole

InChI

InChI=1S/C17H14N2O/c1-10-13-5-6-18-9-11(13)7-15-14-8-12(20-2)3-4-16(14)19-17(10)15/h3-9,19H,1-2H3

InChI Key

ROVDPQRCXXRNIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=CC2=CC3=C1NC4=C3C=C(C=C4)OC

Origin of Product

United States

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